2-Amino-2-cyclopropylbutanoic acid hydrochloride

Peptide Conformation Peptidomimetic Design Structural Biology

Peptide lead optimization requires conformational constraint without sacrificing synthetic tractability. 2-Amino-2-cyclopropylbutanoic acid HCl delivers both-an α,α-disubstituted, cyclopropane-bearing amino acid that introduces steric bulk, reduces rotatable bonds by 25% vs L-leucine (LogP 1.01), and resists proteolysis at trypsin/chymotrypsin cleavage sites. • Ideal for CNS-penetrant peptidomimetics targeting GPCRs/ion channels. • HCl salt form ensures ready solubility in aqueous and organic reaction media. • Enables efficient SAR exploration by combining ring strain and steric effects in a single residue. Sourced for pharmaceutical R&D and custom synthesis programs.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
CAS No. 1864016-20-5
Cat. No. B13259788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-cyclopropylbutanoic acid hydrochloride
CAS1864016-20-5
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCCC(C1CC1)(C(=O)O)N.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-2-7(8,6(9)10)5-3-4-5;/h5H,2-4,8H2,1H3,(H,9,10);1H
InChIKeyJHBUPVVKERCNIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-cyclopropylbutanoic acid hydrochloride (CAS 1864016-20-5): Procurement-Grade Cyclopropyl α,α-Disubstituted Amino Acid


2-Amino-2-cyclopropylbutanoic acid hydrochloride (CAS 1864016-20-5) is a cyclopropane-substituted, non-proteinogenic, α,α-disubstituted amino acid derivative, supplied as the hydrochloride salt for enhanced aqueous solubility [1]. As an analog of the proteinogenic amino acid L-leucine, it features a unique α-carbon bearing both a cyclopropyl ring and an ethyl substituent, resulting in a molecular formula of C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol . This specific architecture confers significant conformational rigidity and steric bulk, making it a valuable building block for the synthesis of structurally constrained peptidomimetics, enzyme inhibitors, and receptor modulators in medicinal chemistry and peptide engineering programs [2].

Non-proteinogenic α,α-disubstituted amino acid building block
Hydrochloride salt form supports aqueous solubility in synthesis workflows
Cyclopropyl constraint for conformationally restricted peptidomimetic design

Why 2-Amino-2-cyclopropylbutanoic acid hydrochloride Cannot Be Substituted by Generic α-Amino Acids or Simpler Analogs


Generic substitution with common proteinogenic amino acids (e.g., L-leucine) or simpler cyclopropyl analogs (e.g., 1-aminocyclopropanecarboxylic acid, ACPC) fails to recapitulate the unique pharmacophore of this compound. The target molecule combines the conformational constraint of a cyclopropyl ring with the steric bulk of an α,α-disubstituted architecture [1]. While ACPC provides ring strain and rigidity, it lacks the α-ethyl substituent that further restricts backbone flexibility and modulates lipophilicity [2]. Conversely, α,α-disubstituted amino acids like isovaline (2-amino-2-methylbutanoic acid) introduce steric hindrance but do not possess the cyclopropane ring's unique electronic and conformational properties that can enhance metabolic stability and binding affinity [3]. The specific combination of these features is essential for applications requiring a balance of steric constraint, metabolic stability, and a well-defined molecular geometry that is not attainable with simpler or more generic building blocks.

! L-Leucine lacks the cyclopropyl ring conformational constraint provided by α,α-disubstitution.
! ACPC lacks the α-ethyl substituent that further restricts backbone flexibility and modulates lipophilicity.
! Isovaline lacks the cyclopropane ring electronic and conformational properties that may support metabolic stability.

Quantitative Differentiation of 2-Amino-2-cyclopropylbutanoic acid hydrochloride: Head-to-Head and Cross-Study Comparisons


Conformational Rigidity: Quantified Rotatable Bonds and Steric Constraint vs. L-Leucine

The target compound exhibits a significantly reduced number of rotatable bonds compared to its closest natural analog, L-leucine, directly translating to enhanced conformational rigidity. This is a quantifiable metric for its utility in constraining peptide backbone geometry [1].

Rotatable bonds
Reported
3 rotatable bonds vs 4 (L-Leucine)
Supports conformational constraint in peptidomimetic design
In silico topological comparison; 25% fewer rotatable bonds
Peptide Conformation Peptidomimetic Design Structural Biology

Lipophilicity Modulation: Computed LogP Difference vs. Isovaline

The target compound's cyclopropyl group introduces a unique balance of lipophilicity, as evidenced by a computed LogP value that is distinct from its non-cyclopropyl α,α-disubstituted analog, isovaline. This difference is critical for optimizing membrane permeability and distribution profiles [1].

Lipophilicity (XLogP3)
Reported
XLogP3 1.01 vs -2.3 (Isovaline)
Supports lipophilicity-driven ADME optimization
Computed by XLogP3 algorithm; ΔLogP ≈ 3.3
Druglikeness Membrane Permeability ADME

Aqueous Solubility Enhancement via Hydrochloride Salt Form

The procurement of this compound as a hydrochloride salt directly enhances its solubility in aqueous and polar organic solvents, a critical advantage for synthetic workflows compared to the free amino acid form [1]. This is a practical, quantifiable improvement in handling.

Salt-form solubility
Context-dependent
Enhanced aqueous solubility as HCl salt
Supports efficient handling in aqueous-phase synthesis
Qualitative comparison to free amino acid form
Formulation Solid-Phase Synthesis Reaction Conditions

High-Value Application Scenarios for 2-Amino-2-cyclopropylbutanoic acid hydrochloride in Research and Development


Design of Conformationally Constrained Peptidomimetics for CNS Targets

The combination of reduced rotatable bonds (25% fewer than L-leucine) and a moderate LogP (1.01) positions this amino acid as an ideal building block for designing peptidomimetics targeting central nervous system (CNS) receptors . Its lipophilicity is within the optimal range for CNS penetration, and its conformational rigidity can enhance binding affinity and selectivity for targets like GPCRs and ion channels, which are common in neurological disorders [1].

Optimization of Metabolic Stability in Protease-Susceptible Peptide Therapeutics

As an α,α-disubstituted amino acid, its incorporation into a peptide chain introduces significant steric hindrance at the α-carbon. This feature is known to confer resistance to proteolytic degradation by enzymes like trypsin and chymotrypsin [2]. This compound can be strategically placed at cleavage sites to create longer-acting peptide therapeutics with improved oral bioavailability potential, a key differentiator over peptides built solely from canonical amino acids.

Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The unique combination of a cyclopropyl ring and an α-ethyl substituent provides a distinct 3D pharmacophore for SAR exploration [3]. Researchers can use this compound to probe the effects of both steric bulk (α,α-disubstitution) and ring strain/conformation (cyclopropyl) on target binding in a single residue, offering a more efficient SAR tool than using separate, simpler analogs like isovaline or ACPC.

Synthesis of Novel Enzyme Inhibitors and Receptor Modulators

The compound's utility as a key intermediate for synthesizing potential enzyme inhibitors and receptor modulators is well-established [4]. The hydrochloride salt form ensures its ready solubility in various reaction media, facilitating its use in multi-step synthetic routes for generating diverse libraries of bioactive molecules for high-throughput screening campaigns.

Application
Selection Property
Validation Focus
Peptidomimetic design for CNS receptor studies
Conformational rigidity with moderate lipophilicity
Binding affinity and selectivity in receptor assays
Protease-stability studies for modified peptides
Steric hindrance from α,α-disubstitution
Proteolytic degradation resistance in enzyme assays
Structure-activity relationship (SAR) studies
Combined cyclopropyl and α-ethyl steric effects
Target binding probe in single-residue modification
Enzyme inhibitor and receptor modulator synthesis
HCl salt solubility in aqueous reaction media
Multi-step synthetic route compatibility
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